2-Bromo-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide
Description
2-Bromo-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide is a brominated acetamide derivative featuring a 1-methyl-2,5-dioxopyrrolidin-3-yl substituent on the phenyl ring. This structural motif confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The bromine atom enhances electrophilic reactivity, while the dioxopyrrolidinyl group introduces hydrogen-bonding capabilities and conformational rigidity.
Properties
CAS No. |
61786-96-7 |
|---|---|
Molecular Formula |
C13H13BrN2O3 |
Molecular Weight |
325.16 g/mol |
IUPAC Name |
2-bromo-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H13BrN2O3/c1-16-12(18)6-10(13(16)19)8-2-4-9(5-3-8)15-11(17)7-14/h2-5,10H,6-7H2,1H3,(H,15,17) |
InChI Key |
JJNZHZNBBGGMLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC=C(C=C2)NC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The target compound’s 1-methyl-2,5-dioxopyrrolidin-3-yl group distinguishes it from analogs such as:
- This enhances stability under acidic conditions but reduces solubility in polar solvents compared to the dioxopyrrolidinyl analog .
- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide : Fluorine substituents improve metabolic stability and membrane permeability due to their electronegativity and small atomic radius. The dihedral angle between aromatic rings (66.4°) contrasts with the target compound’s rigid dioxopyrrolidinyl ring, which may restrict rotational freedom .
- 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide: A tetrahydrofuran (THF) methoxy group enhances hydrophilicity and hydrogen-bond acceptor capacity, differing from the dioxopyrrolidinyl group’s dual hydrogen-bond donor/acceptor properties .
Physicochemical and Hazard Profiles
The target compound’s higher molar mass (327.18 g/mol) compared to its THF analog (314.17 g/mol) reflects the dioxopyrrolidinyl group’s bulk.
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